tert-butyl N-{[4-amino-5-({[(tert-butoxy)carbonyl]amino}methyl)-4H-1,2,4-triazol-3-yl]methyl}carbamate
Overview
Description
The compound “tert-butyl N-{[4-amino-5-({[(tert-butoxy)carbonyl]amino}methyl)-4H-1,2,4-triazol-3-yl]methyl}carbamate” is a complex organic molecule. It contains a tert-butoxycarbonyl (BOC) group, which is a protecting group used in organic synthesis . The BOC group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide .
Synthesis Analysis
The synthesis of such a compound would likely involve the use of tert-butyl carbamate, which is used in palladium-catalyzed synthesis of N-Boc-protected anilines . It has also been used in the synthesis of tetrasubstituted pyrroles, functionalized with ester or ketone groups at the C-3 position . A direct preparation of O-substituted hydroxylamines from alcohols is described by O-alkylation of tert-butyl N-hydroxycarbamate with the methanesulfonates of respective alcohols, followed by acidic N-deprotection .Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple functional groups. The tert-butoxycarbonyl (BOC) group is a significant component of the molecule . The BOC group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide .Chemical Reactions Analysis
The compound would likely undergo a variety of chemical reactions due to the presence of multiple functional groups. For instance, the BOC group can be removed with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol . A complication may be the tendency of the tert-butyl cation intermediate to alkylate other nucleophiles .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. For instance, tert-butyl carbamate, a related compound, is a white to slightly yellow solid with a melting point of 105-108 °C .Scientific Research Applications
Chemoselective Transformation in Amino Protecting Groups
Tert-butyl N-{[4-amino-5-({[(tert-butoxy)carbonyl]amino}methyl)-4H-1,2,4-triazol-3-yl]methyl}carbamate has applications in the chemoselective transformation of amino protecting groups. This compound is involved in the synthesis of the N-tert-butyldimethylsilyloxycarbonyl group (silyl carbamate), which can be created from commonly used amino protecting groups like N-tert-butoxycarbonyl (Boc) and N-benzyloxycarbonyl (Z). These transformations can occur under mild conditions, showing the versatility of this compound in organic synthesis (Sakaitani & Ohfune, 1990).
Synthesis of Chiral Oxazolidinones
The compound is also used in the synthesis of chiral oxazolidinones from N-Boc derivatives of β-amino alcohols. This process involves the treatment of N-tert-butoxycarbonyl derivatives with p-toluenesulfonyl chloride to produce 2-axazolidinones. Such heterocycles are produced by intramolecular nucleophilic attack of the carbamate moiety in an intermediate tosylate, demonstrating the compound's role in complex heterocyclic synthesis (Agami et al., 1993).
Catalysis in N-tert-Butoxycarbonylation
This compound is significant in catalyzing the N-tert-butoxycarbonylation of amines, a process efficiently facilitated by Indium(III) bromide and chloride. The reaction yields N-tert-butyl-carbamates from various aromatic, heteroaromatic, and aliphatic amines. This demonstrates its applicability in the synthesis of N-t-Boc derivatives from different amines, highlighting its versatility in organic synthesis and catalysis (Chankeshwara & Chakraborti, 2006).
Safety and Hazards
Future Directions
The future directions for research on this compound could include further exploration of its synthesis and potential applications in organic synthesis, particularly as a protecting group for amines . Additionally, more research could be done to fully understand its physical and chemical properties, as well as its safety and hazards.
Mechanism of Action
Target of Action
The primary target of the compound is currently unknown. The compound’s structure suggests that it may interact with proteins or enzymes that recognize or process amino acids or peptides .
Mode of Action
The presence of a tert-butoxycarbonyl (boc) group suggests that it might be involved in the protection of amines during chemical reactions . The Boc group is known to protect amines from unwanted side reactions during synthesis .
Biochemical Pathways
Given its structure, it might be involved in pathways related to amino acid or peptide processing .
Pharmacokinetics
Its solubility in various solvents suggests that it might have good bioavailability .
Result of Action
Its potential role in protecting amines during synthesis could suggest that it might be used to control or modify the function of proteins or enzymes that interact with amines .
Properties
IUPAC Name |
tert-butyl N-[[4-amino-5-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]-1,2,4-triazol-3-yl]methyl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N6O4/c1-13(2,3)23-11(21)16-7-9-18-19-10(20(9)15)8-17-12(22)24-14(4,5)6/h7-8,15H2,1-6H3,(H,16,21)(H,17,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLNGMXNUBNNBAD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=NN=C(N1N)CNC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N6O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.39 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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